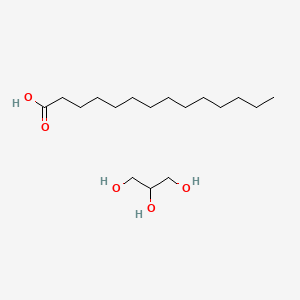

Tetradecanoic acid, ester with 1,2,3-propanetriol

Description

Tetradecanoic acid, ester with 1,2,3-propanetriol, also known as glyceryl myristate, is a compound formed by the esterification of tetradecanoic acid (myristic acid) with glycerol. This compound is a type of monoglyceride, which is commonly found in various natural fats and oils. It is used in a variety of applications, including cosmetics, pharmaceuticals, and food products due to its emulsifying and stabilizing properties .

Properties

CAS No. |

11140-02-6 |

|---|---|

Molecular Formula |

C17H36O5 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

propane-1,2,3-triol;tetradecanoic acid |

InChI |

InChI=1S/C14H28O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;4-1-3(6)2-5/h2-13H2,1H3,(H,15,16);3-6H,1-2H2 |

InChI Key |

DGPCSURYVBYWAT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O.C(C(CO)O)O |

Related CAS |

110445-19-7 909710-44-7 74504-63-5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecanoic acid, ester with 1,2,3-propanetriol typically involves the esterification reaction between tetradecanoic acid and glycerol. This reaction can be catalyzed by acids or bases and is usually carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Tetradecanoic acid+Glycerol→Tetradecanoic acid, ester with 1,2,3-propanetriol+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high temperatures and pressures to accelerate the reaction. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate. The reaction mixture is typically heated to around 150-200°C and maintained under these conditions until the desired conversion is achieved .

Chemical Reactions Analysis

Types of Reactions

Tetradecanoic acid, ester with 1,2,3-propanetriol can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield tetradecanoic acid and glycerol.

Oxidation: The compound can be oxidized to produce various oxidation products, depending on the conditions and reagents used.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are often used.

Major Products Formed

Hydrolysis: Tetradecanoic acid and glycerol.

Oxidation: Various carboxylic acids and aldehydes.

Transesterification: Different esters depending on the alcohol used in the reaction.

Scientific Research Applications

Tetradecanoic acid, ester with 1,2,3-propanetriol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an emulsifier in various chemical formulations.

Biology: Employed in the study of lipid metabolism and as a component in cell culture media.

Medicine: Utilized in the formulation of drug delivery systems and as an excipient in pharmaceutical preparations.

Industry: Applied in the production of cosmetics, food additives, and biodegradable plastics.

Mechanism of Action

The mechanism of action of tetradecanoic acid, ester with 1,2,3-propanetriol involves its interaction with lipid membranes and enzymes. As a monoglyceride, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by lipases to release free fatty acids and glycerol, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Trimyristin: A triglyceride formed by the esterification of three molecules of myristic acid with glycerol.

Glyceryl monostearate: An ester of stearic acid and glycerol, commonly used as an emulsifier.

Glyceryl monolaurate: An ester of lauric acid and glycerol, known for its antimicrobial properties.

Uniqueness

Tetradecanoic acid, ester with 1,2,3-propanetriol is unique due to its specific fatty acid composition and its ability to act as both an emulsifier and a stabilizer. Its intermediate chain length provides a balance between hydrophilic and lipophilic properties, making it versatile for various applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.